Tiagabine Hydrochloride (CAS 145821-59-6) is a highly selective, reversible inhibitor of the γ-aminobutyric acid (GABA) transporter 1 (GAT-1). Structurally derived from nipecotic acid, it features a lipophilic bis-(3-methylthiophen-2-yl)butenyl anchor that enables robust central nervous system (CNS) penetration. Supplied as a stable hydrochloride salt, it offers superior aqueous solubility compared to its free base counterpart. In procurement and material selection, Tiagabine Hydrochloride is prioritized as a gold-standard pharmacological tool and active pharmaceutical ingredient (API) for neuropharmacological research, offering precise modulation of synaptic GABA levels without the off-target transporter interactions seen in earlier-generation compounds[1].
Substituting Tiagabine Hydrochloride with its parent compound, nipecotic acid, or its free base form fundamentally compromises experimental and therapeutic viability. Nipecotic acid is highly hydrophilic and zwitterionic, meaning it cannot cross the blood-brain barrier (BBB), restricting its use exclusively to isolated in vitro systems. While synthesizing the free base of Tiagabine solves the BBB penetration issue, the free base is prone to oxidative degradation and exhibits poor aqueous solubility, complicating formulation and risking inconsistent dosing. Procuring the hydrochloride salt resolves both issues simultaneously: it retains the lipophilic anchor required for systemic in vivo CNS engagement while providing the high aqueous solubility (up to 25 mM) and shelf stability necessary for reproducible, solvent-free assay preparation [1].
Tiagabine Hydrochloride provides a critical processability advantage over the free base form. While the free base is poorly soluble in water and susceptible to oxidative degradation in aqueous environments, the hydrochloride salt achieves an aqueous solubility of up to 25 mM (approx. 10 mg/mL). This allows for the direct preparation of homogeneous dosing suspensions or assay buffers without relying on high concentrations of DMSO, which can be neurotoxic or disrupt cellular assays .
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Up to 25 mM in water |
| Comparator Or Baseline | Tiagabine Free Base (Sparingly soluble/insoluble in water) |
| Quantified Difference | >100-fold improvement in aqueous solubility |
| Conditions | Standard aqueous buffer at physiological pH |
Eliminates the need for harsh organic co-solvents in cell-based assays and in vivo dosing formulations, ensuring baseline reproducibility.
The parent compound, nipecotic acid, is a potent GAT-1 inhibitor in vitro but is highly hydrophilic and zwitterionic, resulting in negligible blood-brain barrier (BBB) penetration. Tiagabine overcomes this via a bis-(3-methylthiophen-2-yl)butenyl lipophilic anchor, shifting the partition coefficient (Log D) into the ideal range for CNS penetration (Log D ~ 1.4–1.6). This structural modification transforms an in vitro-only tool into a systemically active in vivo therapeutic and research agent [1].
| Evidence Dimension | CNS Permeability / Lipophilicity |
| Target Compound Data | Log D ~ 1.4–1.6 (readily crosses BBB) |
| Comparator Or Baseline | Nipecotic Acid (Hydrophilic, negligible BBB penetration) |
| Quantified Difference | Shift from zero systemic CNS efficacy to potent in vivo target engagement |
| Conditions | Systemic administration in in vivo neurological models |
Allows researchers to administer the compound systemically rather than requiring direct intracerebroventricular (ICV) injection.
Unlike early-generation GABA uptake inhibitors or the baseline nipecotic acid which show minimal selectivity among GABA transporter subtypes, Tiagabine exhibits extreme precision for GAT-1. Structural biology and binding assays confirm that Tiagabine has an IC50 of approximately 67 nM for GAT-1, representing a 10,000 to 20,000-fold higher affinity for GAT-1 compared to GAT-2 and GAT-3. This selectivity is driven by unique interactions with the inward-open conformation of the transporter [1].
| Evidence Dimension | Binding Affinity (Selectivity Ratio) |
| Target Compound Data | 10,000–20,000-fold preference for GAT-1 |
| Comparator Or Baseline | Nipecotic Acid (Minimal selectivity across GAT subtypes) |
| Quantified Difference | 4-log increase in subtype selectivity |
| Conditions | In vitro transporter binding assays |
Prevents confounding data from GAT-2 or GAT-3 inhibition, ensuring that observed pharmacological effects are strictly GAT-1 mediated.
Due to its optimized Log D and proven blood-brain barrier penetration, Tiagabine Hydrochloride is the preferred GAT-1 inhibitor for systemic dosing (oral or intraperitoneal) in rodent models of epilepsy, allodynia, and anxiety, eliminating the need for invasive intracerebroventricular administration .
The high aqueous solubility of the hydrochloride salt (up to 25 mM) makes it ideal for cell-based neurotransmitter reuptake assays and patch-clamp electrophysiology, allowing researchers to avoid high concentrations of DMSO that can disrupt delicate lipid bilayers or cell viability.
Because Tiagabine specifically locks GAT-1 in the inward-open conformation without irreversible covalent binding, it is utilized as a stabilizing ligand in high-resolution structural biology studies (such as cryo-EM) to elucidate transporter mechanics and facilitate structure-based drug design for novel GABAergic compounds.